An In-depth Technical Guide to 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
An In-depth Technical Guide to 1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a substituted propiophenone derivative with potential applications in medicinal chemistry and drug discovery. The presence of the difluorophenyl moiety and the substituted phenyl ring suggests that this compound may exhibit interesting pharmacological properties, particularly within the central nervous system. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, detailed characterization methods, and its potential as a modulator of monoamine transporters.
Chemical Profile and IUPAC Nomenclature
The formal IUPAC name for the compound commonly referred to as 3',4'-Difluoro-3-(2-methylphenyl)propiophenone is 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one . This nomenclature is derived from the propiophenone backbone, with the carbonyl group at position 1, a 3,4-difluorophenyl group attached to the carbonyl carbon, and a 2-methylphenyl group at position 3 of the propane chain.
| Property | Value |
| IUPAC Name | 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one |
| Molecular Formula | C₁₆H₁₄F₂O |
| Molecular Weight | 260.28 g/mol |
| CAS Number | 898790-11-9 |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The synthesis would involve the reaction of 1,2-difluorobenzene with 3-(2-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthetic workflow for 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one.
Causality behind Experimental Choices:
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Choice of Reactants: 1,2-difluorobenzene is the aromatic substrate, and 3-(2-methylphenyl)propanoyl chloride is the acylating agent. The acyl chloride is preferred over the corresponding carboxylic acid or anhydride for its higher reactivity in Friedel-Crafts acylation.
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Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that effectively activates the acyl chloride by coordinating to the chlorine atom, which generates a highly electrophilic acylium ion. This is crucial for the electrophilic attack on the electron-rich aromatic ring.
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Solvent: An inert solvent, such as dichloromethane or dichloroethane, is typically used to facilitate the reaction while not reacting with the Lewis acid or the electrophile.
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Reaction Conditions: The reaction is usually carried out at low temperatures (0 °C to room temperature) to control the reactivity and minimize side reactions.
Step-by-Step Experimental Protocol
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Preparation of the Acyl Chloride: 3-(2-methylphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to synthesize 3-(2-methylphenyl)propanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane.
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Friedel-Crafts Acylation:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-(2-methylphenyl)propanoyl chloride (1 equivalent) in anhydrous dichloromethane to the suspension via the dropping funnel.
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After the addition of the acyl chloride, add 1,2-difluorobenzene (1 equivalent) dropwise.
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Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
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Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
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The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
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Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, the methylene protons of the propane chain, and the methyl group protons. The protons on the difluorinated ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The methylene protons adjacent to the carbonyl group will be deshielded and appear as a triplet, while the other methylene protons will also appear as a triplet. The methyl protons will be a singlet in the upfield region.
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¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon (downfield), the aromatic carbons (with those bonded to fluorine showing large one-bond C-F coupling constants), the methylene carbons, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹ for aromatic ketones.[3][4][5][6] Other significant peaks will include C-H stretching vibrations of the aromatic rings and the alkyl chain, and C=C stretching vibrations of the aromatic rings.
Mass Spectrometry (MS)
The mass spectrum, likely obtained by electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (260.28 g/mol ).[7][8][9] Common fragmentation patterns for propiophenones include cleavage of the C-C bonds adjacent to the carbonyl group.[7][10] The presence of the difluorophenyl group would lead to characteristic fragment ions.
Potential Pharmacological Applications: A Focus on Monoamine Transporters
Propiophenone derivatives are known to possess a wide range of biological activities, including antiarrhythmic, antidiabetic, and local anesthetic properties.[11][] Furthermore, structurally related compounds, such as cathinones, are potent inhibitors of monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET).[13] The structural features of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one make it a compelling candidate for investigation as a modulator of these transporters.
Rationale for Targeting DAT and NET
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Structural Analogy: The core structure of the target molecule shares similarities with known monoamine reuptake inhibitors.
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Role of Fluorine: The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and blood-brain barrier penetration of drug candidates.
Caption: Logical relationship of the target compound with monoamine transporters.
Experimental Workflow for In Vitro Pharmacological Profiling
To assess the activity of 1-(3,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one on DAT and NET, a series of in vitro assays can be performed.
These assays determine the affinity of the test compound for the transporters by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Protocol:
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Cell Culture and Membrane Preparation: Use cell lines stably expressing human DAT (hDAT) or human NET (hNET). Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
These functional assays measure the ability of the test compound to inhibit the uptake of radiolabeled monoamines (e.g., [³H]dopamine or [³H]norepinephrine) into cells expressing the respective transporters.[14]
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing hDAT or hNET in a 96-well plate and allow them to adhere overnight.
-
Uptake Assay:
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Initiate the uptake by adding a fixed concentration of the radiolabeled monoamine.
-
Incubate for a short period at 37 °C.
-
-
Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the accumulated radioactivity.
-
Detection and Analysis: Measure the radioactivity in the cell lysates using a scintillation counter. Calculate the IC₅₀ value for the inhibition of monoamine uptake.
Conclusion
1-(3,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its synthesis can be readily achieved through established methods like Friedel-Crafts acylation, and its structure can be unambiguously confirmed using standard spectroscopic techniques. The structural similarities to known psychoactive compounds, particularly monoamine reuptake inhibitors, suggest that it may be a valuable tool for studying the function of dopamine and norepinephrine transporters and could serve as a lead compound for the development of novel therapeutics targeting these systems. The experimental protocols outlined in this guide provide a solid foundation for its synthesis, characterization, and pharmacological evaluation.
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